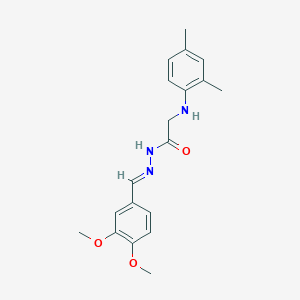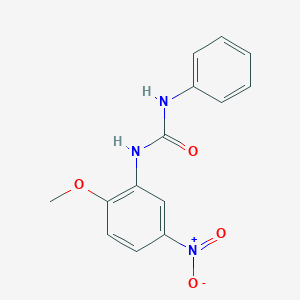
1-(2-methoxy-5-nitrophenyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-nitrophenyl)-N’-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxy group and a nitro group on the phenyl ring, which are attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-N’-phenylurea typically involves the reaction of 2-methoxy-5-nitroaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-methoxy-5-nitrophenyl)-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-N’-phenylurea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids as catalysts.
Major Products Formed
Reduction: Formation of N-(2-methoxy-5-aminophenyl)-N’-phenylurea.
Oxidation: Formation of N-(2-hydroxy-5-nitrophenyl)-N’-phenylurea.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-N’-phenylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the methoxy and nitro groups can influence the compound’s binding affinity and specificity towards its targets. Additionally, the compound may modulate signaling pathways involved in cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a urea moiety.
N-(2-methoxy-5-nitrophenyl)-2-phenylacetamide: Contains a phenylacetamide group.
N-(2-methoxy-5-nitrophenyl)-2,3-diphenylacrylamide: Contains a diphenylacrylamide group.
Uniqueness
N-(2-methoxy-5-nitrophenyl)-N’-phenylurea is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The urea moiety also contributes to its distinct properties compared to similar compounds with different functional groups.
Properties
Molecular Formula |
C14H13N3O4 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)-3-phenylurea |
InChI |
InChI=1S/C14H13N3O4/c1-21-13-8-7-11(17(19)20)9-12(13)16-14(18)15-10-5-3-2-4-6-10/h2-9H,1H3,(H2,15,16,18) |
InChI Key |
RRTMMOJLZVSKHN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(4-cyanophenyl)methylideneamino]-2,2-diphenylacetamide](/img/structure/B323215.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B323217.png)
![N'-[(5-bromo-2-thienyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B323218.png)
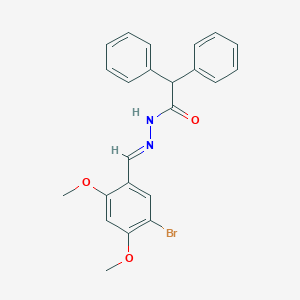
![N'-[(4-methoxy-1-naphthyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B323223.png)
![5-Nitro-2-[(2-thienylmethylene)amino]phenol](/img/structure/B323226.png)
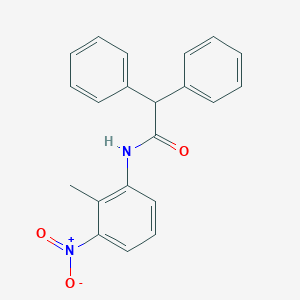
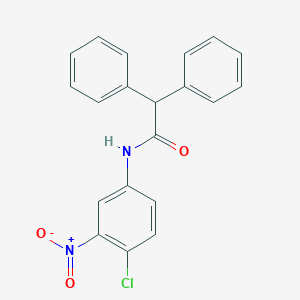
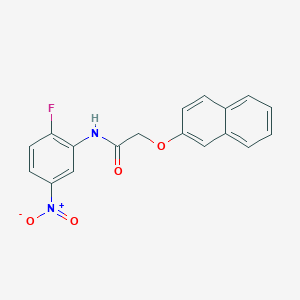
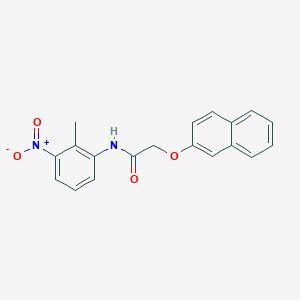
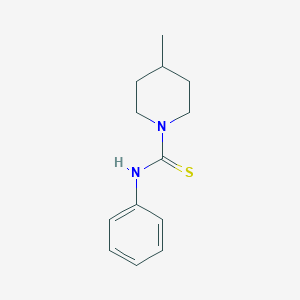
![4-(2-{4-[2-(4-anilino-4-oxobutanoyl)carbohydrazonoyl]benzylidene}hydrazino)-4-oxo-N-phenylbutanamide](/img/structure/B323236.png)
![2-(2,4-dimethylanilino)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B323238.png)
